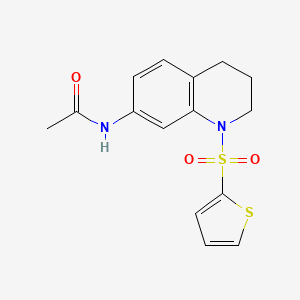

![molecular formula C9H16Cl2N2S B2608047 N-[3-(methylsulfanyl)propyl]pyridin-3-amine dihydrochloride CAS No. 2044796-57-6](/img/structure/B2608047.png)

N-[3-(methylsulfanyl)propyl]pyridin-3-amine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

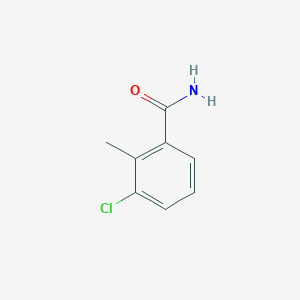

“N-[3-(methylsulfanyl)propyl]pyridin-3-amine dihydrochloride” is a chemical compound with the molecular formula C9H16Cl2N2S. It contains a pyridin-3-amine group, which is a derivative of pyridine (a six-membered ring with one nitrogen atom and five carbon atoms). The compound also contains a methylsulfanyl group (CH3-S-) and a propyl group (a three-carbon chain) attached to the nitrogen atom .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable pyridin-3-amine derivative with a compound containing the 3-(methylsulfanyl)propyl group. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be based on the connectivity of the atoms as implied by its name. The pyridin-3-amine forms the core ring structure, with the nitrogen atom likely contributing to the compound’s reactivity. The 3-(methylsulfanyl)propyl group would be attached to the nitrogen .Chemical Reactions Analysis

As for the chemical reactions, it’s hard to predict without specific context. The compound could potentially undergo a variety of reactions depending on the conditions, such as acid-base reactions, redox reactions, or reactions involving the methylsulfanyl group .Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Chemical Properties

Research in the field of organic synthesis has led to the development of novel compounds through intricate chemical reactions. For instance, the study by Bradiaková et al. (2009) demonstrates the synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives through a multi-step process involving the reaction of precursors with phosphorus sulfide and subsequent methylation (Bradiaková et al., 2009). This research highlights the complexity and versatility of synthetic routes in creating molecules with specific structural features, which could be relevant to the synthesis of N-[3-(methylsulfanyl)propyl]pyridin-3-amine dihydrochloride by indicating methods for introducing sulfanyl groups into organic frameworks.

Molecular Structure and Reactivity

The study of molecular structures and their reactivity is crucial for understanding the potential applications of organic compounds. Liu et al. (2009) explored the structure of a chiral molecule with a methylsulfanylpyrimidine group, revealing intramolecular hydrogen bonding and coplanar arrangements that could influence the compound's reactivity and potential applications in asymmetric synthesis (Liu et al., 2009). Such insights into molecular geometry and electronic interactions are instrumental in designing compounds with desired chemical properties, including those related to N-[3-(methylsulfanyl)propyl]pyridin-3-amine dihydrochloride.

Wirkmechanismus

Safety and Hazards

The safety and hazards of a compound are typically provided in its Material Safety Data Sheet (MSDS). This includes information on toxicity, environmental impact, and handling precautions. The compound should be handled with care, using appropriate personal protective equipment, and disposed of according to local regulations .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(3-methylsulfanylpropyl)pyridin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2S.2ClH/c1-12-7-3-6-11-9-4-2-5-10-8-9;;/h2,4-5,8,11H,3,6-7H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKDUSMUNYVOPEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCCNC1=CN=CC=C1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,4-dimethoxyphenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2607970.png)

![2-[(3-bromobenzoyl)amino]ethyl N-(4-chlorophenyl)carbamate](/img/structure/B2607971.png)

![N-[cyano(2-fluorophenyl)methyl]-6-methylpyridine-2-carboxamide](/img/structure/B2607973.png)

![2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2607976.png)

![1-Chloro-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2607981.png)